6-Chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Chloro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 74976-31-1 . It has a molecular weight of 152.58 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a chlorine atom attached at the 6-position . The InChI key for this compound is CBHXTZKXDLDMJZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 152.58 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Derivatives
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block in the synthesis of various derivatives. For instance, its reaction with phenolates and activated methylene nucleophiles facilitates the synthesis of 4-substituted 7-azaindole derivatives. This demonstrates its utility in constructing complex molecular structures (Figueroa‐Pérez et al., 2006).
Development of New Molecules
- This compound is instrumental in the development of new heterocycle-based molecules. For instance, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involved its derivatives, showing its significance in creating new compounds with potential applications in various fields (Murthy et al., 2017).
Electronic Structure Analysis
- The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied using high-resolution X-ray diffraction. This research highlights its application in understanding the molecular and electronic structures of similar compounds (Hazra et al., 2012).
Biological Activity Studies
- Pyrrolo[3,4-c]pyridine derivatives, closely related to this compound, have been investigated for their broad spectrum of pharmacological properties. This includes their use as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents, showcasing the potential of this compound in medicinal chemistry (Wójcicka & Redzicka, 2021).
Synthesis of Antimicrobial Agents
- Derivatives of this compound have been explored for their antimicrobial properties. The synthesis of pyrrolo[3,2-c]pyridine Mannich bases and their evaluation against various bacterial and fungal strains highlight its role in developing new antimicrobial agents (Jose et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H332, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-5-azaindole, also known as 6-Chloro-1H-pyrrolo[3,2-c]pyridine, are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
6-Chloro-5-azaindole interacts with its kinase targets in an ATP-competitive manner . The presence of the extra nitrogen atom in the azaindole core increases the possible fits in the ATP active site, which requires well-positioned hydrogen bond donor-acceptor systems .
Biochemical Pathways
Azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used to generate new therapeutic agents for a variety of diseases .
Pharmacokinetics
It is noted that the azaindole core can be used to modulate and finely tune adme-tox properties . This suggests that the compound’s ADME properties and their impact on bioavailability could be optimized using the azaindole core.
Result of Action
Azaindoles have been found in a range of compounds that show antibacterial effects and act as inhibitors of aurora a and b kinases, which are crucial for cell mitosis .
Action Environment
It is worth noting that the synthesis of azaindoles can be influenced by various factors, including the choice of starting materials and reaction conditions .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXTZKXDLDMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503112 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74976-31-1 | |
Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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